molecular formula C15H12N6 B13733601 1,3,5-Tri(1H-pyrazol-3-yl)benzene

1,3,5-Tri(1H-pyrazol-3-yl)benzene

Cat. No.: B13733601
M. Wt: 276.30 g/mol
InChI Key: YSCPKNKUSVTOGU-UHFFFAOYSA-N
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Description

1,3,5-Tri(1H-pyrazol-3-yl)benzene ( 331942-34-8) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This compound features a planar, disk-shaped molecular structure with a central benzene core symmetrically substituted with three pyrazole rings, resulting in the molecular formula C₁₅H₁₂N₆ and a molecular weight of 276.30 g/mol . This compound serves as a versatile building block in supramolecular chemistry and crystal engineering research. Its structure allows it to act as a model system for studying how subtle molecular changes affect self-assembly and supramolecular arrangement . While some analogous tris-pyrazolylbenzene compounds can form planar stacking columns with potential luminescent properties, research indicates that derivatives like this compound can exhibit different molecular conformations, such as a twisted or calyx form, leading to non-planar supramolecular arrangements . This makes it a valuable scaffold for investigating diverse intermolecular interactions, including C-H···π and π···π interactions, as revealed by QTAIM analyses . Its primary research applications include its role as a precursor for synthesizing more complex halogenated pyrazole derivatives and its potential use as an organic ligand in constructing metal-organic frameworks (MOFs) . For Research Use Only. This product is not intended for diagnostic or therapeutic use and is not for human use. Please refer to the Safety Data Sheet for proper handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N6

Molecular Weight

276.30 g/mol

IUPAC Name

5-[3,5-bis(1H-pyrazol-5-yl)phenyl]-1H-pyrazole

InChI

InChI=1S/C15H12N6/c1-4-16-19-13(1)10-7-11(14-2-5-17-20-14)9-12(8-10)15-3-6-18-21-15/h1-9H,(H,16,19)(H,17,20)(H,18,21)

InChI Key

YSCPKNKUSVTOGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=CC(=CC(=C2)C3=CC=NN3)C4=CC=NN4

Origin of Product

United States

Synthetic Methodologies for 1,3,5 Tri 1h Pyrazol 3 Yl Benzene

Precursor Synthesis and Derivatization Strategies

The successful synthesis of 1,3,5-tri(1H-pyrazol-3-yl)benzene hinges on the preparation of suitable precursor molecules. Two primary types of precursors are commonly employed: 1,3,5-tris(3-dimethylamino-1-oxoprop-2-en-yl)benzene and chalcone (B49325) derivatives.

Enaminones, such as 1,3,5-tris(3-dimethylamino-1-oxoprop-2-en-yl)benzene, are versatile reagents in heterocyclic synthesis. nih.gov Their preparation can be achieved through the condensation of carbonyl compounds with N,N-dimethylformamide diethyl acetal. nih.gov This reaction can be carried out under various conditions, including refluxing in solvents like ethanol (B145695) or toluene, or even without a solvent. nih.gov Microwave irradiation has also been effectively used to synthesize enaminones. nih.gov For instance, the synthesis of 1,3,5-tris(3-dimethylamino-1-oxoprop-2-en-yl)benzene has been adapted from existing literature, highlighting its accessibility as a key intermediate. nih.gov

Another important class of precursors is the (1,3-disubstituted)-prop-2-ene-1-one derivatives, commonly known as chalcones. These compounds can be synthesized and then reacted with hydrazines to form the desired pyrazole (B372694) structures. tsijournals.com The characterization of these chalcone precursors is crucial, with techniques like IR, 1H-NMR, and GCMS being used to confirm their structure before proceeding to the cyclization step. tsijournals.com

Direct Synthetic Routes and Optimization Protocols

The most common direct synthetic route to 1,3,5-trisubstituted pyrazoles involves the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine. mdpi.com

One well-established method utilizes the precursor 1,3,5-tris-β-enaminone. nih.gov In a typical procedure, 1,3,5-tris(3-dimethylamino-1-oxoprop-2-en-yl)benzene is reacted with a substituted phenylhydrazine (B124118) hydrochloride in the presence of an acid catalyst, such as p-toluenesulfonic acid. nih.govmdpi.com The reaction is generally carried out in a solvent like dry ethanol and heated under reflux. nih.govmdpi.com The mixture is stirred for several hours to ensure the completion of the cyclization reaction. nih.gov Following the reaction, the solvent is evaporated, and the product is isolated and purified, often by washing with water and extracting with a solvent like chloroform. nih.gov The formation of the desired 1,5-isomer of the pyrazole ring has been confirmed through X-ray diffraction analysis. nih.govmdpi.com

An alternative route involves the reaction of chalcone derivatives with phenylhydrazine in glacial acetic acid. tsijournals.com The reaction mixture is refluxed, and upon completion, the product is precipitated by pouring the mixture into ice water and then recrystallized from ethanol. tsijournals.com The progress of this reaction is typically monitored using thin-layer chromatography (TLC). tsijournals.com

Various synthetic methodologies have been explored for the synthesis of alkyl and aryl-1H-pyrazoles, including refluxing in different alcohols (ethanol, methanol, propanol), using acetic acid, employing microwave irradiation, or using ionic liquids. mdpi.com Acid catalysts such as p-toluenesulfonic acid and boron trifluoride are often employed to facilitate the reaction. google.com

Yield Optimization and Scalability Considerations

The optimization of reaction yields is a critical aspect of synthesizing this compound derivatives. The choice of reactants and reaction conditions plays a significant role in the efficiency of the synthesis.

In the synthesis of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes via the enaminone route, high yields have been reported for various derivatives. For example, the synthesis of the parent compound, 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene, and its 2,4-difluorophenyl substituted analogue both achieved a yield of 91%. mdpi.com However, the introduction of different substituents on the phenylhydrazine can influence the yield. For instance, the synthesis of chloro- and bromo-substituted derivatives resulted in yields ranging from 63% to 82%. mdpi.com

The following table summarizes the reported yields for a series of synthesized 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene derivatives.

Compound NameYield (%)Melting Point (°C)
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene91183–184
1,3,5-Tris(1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)benzene9165–66
1,3,5-Tris(4-chloro-1-phenyl-1H-pyrazol-5-yl)benzene63266–267
1,3,5-Tris(4-bromo-1-phenyl-1H-pyrazol-5-yl)benzene65272–273
1,3,5-Tris(4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)benzene81206–207
1,3,5-Tris(4-bromo-1-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)benzene82208–209

In the chalcone-based synthesis of 1,3,5-trisubstituted pyrazole derivatives, a yield of 82% was reported for 4-(1-Phenyl-5-thiophen-2-yl-1H-pyrazol-3-yl)-phenol. tsijournals.com

Considerations for scalability of these synthetic methods involve factors such as the availability and cost of starting materials, the efficiency of the reaction on a larger scale, and the ease of purification. The described methods, which utilize common solvents and purification techniques like precipitation and recrystallization, are generally amenable to scaling up. However, the use of techniques like microwave irradiation might present challenges for large-scale industrial production. Further optimization of reaction parameters, such as catalyst loading, temperature, and reaction time, would be necessary to ensure efficient and cost-effective production on a larger scale.

Coordination Chemistry and Structural Architectures Derived from 1,3,5 Tri 1h Pyrazol 3 Yl Benzene

Coordination Modes and Ligand Denticity of 1,3,5-Tri(1H-pyrazol-3-yl)benzene

The this compound ligand possesses a planar conformation, with the three pyrazole (B372694) groups lying in nearly the same plane as the central benzene (B151609) ring. mdpi.com This structural rigidity is a key feature that influences its coordination behavior. The pyrazole moieties offer multiple coordination sites through their nitrogen atoms, allowing the ligand to act as a versatile building block in the construction of coordination compounds.

The denticity of the ligand, which refers to the number of donor groups that bind to a central metal ion, can vary depending on the reaction conditions and the nature of the metal ion. Each pyrazole ring contains two nitrogen atoms, and the ligand can coordinate to metal centers in several ways:

Monodentate: A single pyrazole nitrogen atom from one of the three units can coordinate to a metal center.

Bidentate: Two nitrogen atoms from the same pyrazole unit or from two different pyrazole units can bind to one or more metal centers. Pyrazoles can act as bridging ligands, connecting two metal ions.

Tridentate and Higher: The three pyrazole units can coordinate to multiple metal centers, acting as a tripodal linker to form 3D frameworks. The specific connectivity depends on the geometric preferences of the metal ions and the reaction conditions.

The versatility in coordination modes allows for the formation of a wide range of structures from discrete polynuclear complexes to extended one-, two-, and three-dimensional networks.

Design Principles for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The design of MOFs and CPs based on this compound and its isomers, such as 1,3,5-tris(pyrazol-4-yl)benzene, relies on the principles of self-assembly, where the final structure is dictated by the interplay of the geometric preferences of the metal ions and the coordination vectors of the ligand.

Assembly Strategies with Transition Metal Ions (e.g., Copper(I), Manganese(II), Cobalt(II))

The choice of the transition metal ion is crucial in determining the final architecture of the coordination polymer. Different metal ions have distinct coordination geometries (e.g., tetrahedral, square planar, octahedral), which, in combination with the tripodal nature of the ligand, direct the assembly of the network.

Copper(I): Copper(I) ions, with their typical preference for tetrahedral or linear coordination, can lead to the formation of interesting topologies. For instance, the reaction of related C3-symmetric tris(pyridylethynyl)benzene ligands with CuI has been shown to produce a variety of coordination frameworks containing different CuI clusters, resulting in 1D, 2D, and 3D supramolecular architectures. nih.gov The formation of these structures is highly dependent on the reaction conditions. nih.gov

Manganese(II): Manganese(II) ions are known to exhibit flexible coordination numbers and geometries, often leading to the formation of high-dimensional coordination polymers. In reactions with multidentate N-donor ligands, Mn(II) can form various structures, from simple 1D chains to complex 3D networks. For example, the use of auxiliary N-donor linkers in conjunction with a primary ligand can result in different dimensionalities, such as 1D chains that further assemble into 2D structures through weaker interactions. acs.org

Cobalt(II): Cobalt(II) ions can adopt both tetrahedral and octahedral coordination geometries, providing flexibility in the design of MOFs. The reaction of Co(II) salts with tris(imidazolyl)benzene, a ligand analogous to this compound, in the presence of dicarboxylate ligands has been shown to yield 3D porous frameworks where the Co(II) atoms are connected by the carboxylate ligands to form 2D layers that are then pillared by the tris(azole) ligand. nih.gov The strategic synthesis of a cobalt-based MOF with a related tris(pyrazolate) ligand has been achieved through a two-step process involving the initial construction of a template framework followed by post-synthetic metal metathesis. nih.gov

Influence of Reaction Conditions on Network Formation

The final structure of a MOF or CP is not only determined by the choice of ligand and metal ion but is also highly sensitive to the reaction conditions. Key parameters that can be tuned to control the self-assembly process include:

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and intermediates, as well as compete for coordination sites on the metal ion, thereby affecting the final network topology. nih.gov

Temperature: Temperature plays a critical role in both the kinetics and thermodynamics of the self-assembly process. Solvothermal and hydrothermal methods, which employ elevated temperatures, are commonly used to promote the crystallization of MOFs and CPs. nih.govsigmaaldrich.com

pH: The pH of the reaction medium can affect the protonation state of the pyrazole ligands, which in turn influences their coordination ability.

Molar Ratios of Reactants: The stoichiometry of the ligand and the metal salt can direct the formation of different structural motifs and dimensionalities.

By carefully controlling these parameters, it is possible to guide the self-assembly process towards the formation of desired network topologies with specific properties.

Diversity of Network Topologies and Structural Motifs

The combination of the tripodal geometry of this compound and the versatile coordination chemistry of transition metals gives rise to a rich variety of network topologies and structural motifs.

Formation of Polyoxometalate-Organic Frameworks (e.g., Polyoxomolybdate Systems)

Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters that can be incorporated into MOF structures to create hybrid materials with enhanced functionality. The pyrazole groups of this compound can coordinate to the metal centers of POMs or act as linkers between POM clusters and other metal ions.

For example, water-soluble polyoxometalate clusters of molybdenum(V) have been synthesized with pyrazole ligands. nih.gov These structures can feature binuclear Mo2O4 clusters linked by bridging oxo- and organic ligands. nih.gov In other systems, POMs can support copper(I)-pyrazole complexes, where the POM anion stabilizes the Cu(I) center through coordinate covalent bonds from the POM surface oxygen atoms to the Cu(I) center. acs.org This interaction can lead to unusual stability and unique geometrical isomers of the coordinated copper complexes. acs.org

Generation of Triple Helix Structures and Unprecedented Topologies

The tripodal nature of ligands like this compound makes them ideal candidates for the construction of complex and aesthetically pleasing structures, including helical and interpenetrated frameworks. The self-assembly of tripodal ligands with metal ions can lead to the formation of triple-stranded helical structures. nih.govscite.ai

This process is often guided by the coordination preferences of the metal ion and the geometric constraints of the ligand. For instance, the reaction of tripodal ligands with lanthanide ions has been shown to produce triple-helical and meso-helical cylindrical arrays. nih.gov The helicity of these structures can sometimes be tuned by the choice of solvent. nih.gov Similarly, the stepwise assembly of enantiopure tripodal iridium(III) complexes with diamine linkers has led to the formation of homochiral dinuclear triple-stranded metallohelices. acs.org The inherent chirality and well-defined topology of these structures make them interesting for applications in areas such as catalysis and materials science.

The table below summarizes some of the structural features of coordination polymers derived from related tris-azole ligands.

Ligand SystemMetal Ion(s)Resulting StructureKey FeaturesReference(s)
Tris(pyridylethynyl)benzeneCopper(I)1D, 2D, and 3D frameworksContains various CuI clusters; structure is condition-dependent. nih.gov
Tris(imidazolyl)benzene & dicarboxylatesCobalt(II)3D porous framework2D layers pillared by the tris(azole) ligand. nih.gov
Tris(benzimidazoylmethyl)amine & bis-pyridyl diamineLanthanides (La, Sm, Pr)Triple-helical and meso-helical cylindrical arraysPolymorphism and tunable helicity based on solvent. nih.gov
Aldehyde-functionalized fac-Ir(ppy)3Iridium(III)Dinuclear triple-stranded metallohelicesHomochiral and configurationally stable. acs.org

Supramolecular Linkages and Intermolecular Interactions in Self-Assembled Systems

Detailed studies on closely related compounds, such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, offer significant insight into the self-assembly behavior. mdpi.comnih.gov Research on these derivatives reveals that subtle modifications to the substituents can profoundly affect the supramolecular environment. mdpi.com The primary non-covalent forces at play are hydrogen bonds involving the pyrazole rings and van der Waals forces, while the potential for π-π stacking also represents a key factor in the structural organization.

Hydrogen Bonding:

Hydrogen bonds are a dominant force in directing the assembly of pyrazole-containing molecules. The pyrazole rings feature both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This allows for the formation of robust N-H···N hydrogen bonds, which can link molecules into dimers, chains, or more complex networks. nih.gov

In related tripodal systems, such as N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide, intermolecular N-H···O hydrogen bonds are crucial, linking molecules into ladder-like chains. uzh.ch Similarly, for this compound, the N-H···N interactions are expected to be a primary motif. Furthermore, weaker C-H···N and C-H···π interactions can provide additional stability to the assembled structure, as observed in other nitrogen-containing heterocyclic systems. nih.govnih.gov The formation of these varied hydrogen bonds is a key driving force for the assembly of supramolecular frameworks. rsc.org

π-π Stacking and Molecular Conformation:

The aromatic nature of both the central benzene ring and the peripheral pyrazole rings suggests the potential for stabilizing π-π stacking interactions. However, crystallographic studies on a series of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes revealed that the formation of planar stacking columns between the benzene cores does not occur in the solid state or in solution. mdpi.comnih.gov This is attributed to the steric hindrance from the substituted pyrazole rings, which forces the molecule to adopt non-planar conformations.

Two primary conformations have been identified for these derivatives:

Twisted Conformation: Where the pyrazolyl rings are significantly twisted out of the plane of the central benzene ring. mdpi.com

Calyx-like Conformation: Where the molecule adopts a bowl-shaped structure. mdpi.com

These non-planar conformations prevent the close, parallel alignment required for effective π-π stacking between the central rings. Instead, weaker π-π interactions may occur between pyrazole rings of adjacent molecules or between a pyrazole ring and a benzene ring. uzh.ch The interplay between stronger, directional hydrogen bonds and weaker, less-directional dispersion forces ultimately determines the final, often complex, three-dimensional structure. The balance between molecule-substrate interactions and intermolecular forces like van der Waals interactions and hydrogen bonds is critical in guiding the formation of ordered self-assembled layers. nih.gov

The table below summarizes key intermolecular interactions observed in the self-assembly of this compound analogues and related structures.

Interaction TypeParticipating GroupsRole in Self-AssemblyReference
N-H···N Hydrogen Bond Pyrazole N-H and Pyrazole NLinks molecules into dimers, tetramers, and columns. nih.gov
N-H···O Hydrogen Bond Amide N-H and Amide C=OForms ladder-like chain structures in amide derivatives. uzh.ch
C-H···N Hydrogen Bond Aromatic C-H and Pyrazole NProvides additional stability and cross-linking between molecules. nih.gov
C-H···π Interaction Aromatic/Aliphatic C-H and Benzene/Pyrazole RingLinks molecular columns and layers. nih.gov
π-π Stacking Benzene-Pyridine RingsReinforces ladder structures in amide derivatives. uzh.ch
van der Waals Forces General Molecular SurfacesContributes to overall molecular packing and stability. nih.gov

Advanced Characterization Techniques for Structural Elucidation of 1,3,5 Tri 1h Pyrazol 3 Yl Benzene Based Materials

Single-Crystal X-ray Diffraction Analysis for Atomic-Level Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For materials based on 1,3,5-Tri(1H-pyrazol-3-yl)benzene, this analysis provides invaluable insights into their molecular conformation and intermolecular interactions.

Detailed analysis of the crystal structure of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, a derivative of the title compound, reveals that the molecular conformation can vary significantly with different substituents. semanticscholar.org For instance, some derivatives adopt a twisted conformation, while others exhibit a calyx-like shape. semanticscholar.org These conformational differences are influenced by intramolecular interactions, such as C-H···π bonds between the phenyl groups and the central benzene (B151609) ring. semanticscholar.org

In the solid state, the supramolecular arrangement is dictated by various non-covalent interactions. For example, in the crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, a related tripodal molecule, the substituents are arranged in an alternating fashion above and below the plane of the central benzene ring. nih.gov This arrangement is stabilized by weak C-H···N hydrogen bonds, which link the molecules into a larger network. nih.gov The benzotriazolyl moieties are significantly inclined with respect to the benzene ring, with angles of 88.3(1)°, 85.7(1)°, and 82.1(1)°. nih.gov

Interactive Data Table: Crystallographic Data for a Related Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.123(3)
b (Å)10.456(2)
c (Å)18.987(4)
β (°)109.34(3)
Volume (ų)2645.1(9)
Z4

Note: This data is for a representative related compound and illustrates typical parameters obtained from single-crystal X-ray diffraction.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and probe the vibrational modes within a molecule. For this compound and its derivatives, IR spectroscopy provides characteristic absorption bands that confirm the presence of specific structural motifs.

The IR spectra of pyrazole-containing compounds typically exhibit characteristic bands for N-H stretching, C=N stretching, and C-H stretching and bending vibrations of the aromatic rings. The formation of the pyrazole (B372694) ring is often confirmed by the presence of specific vibrational modes. semanticscholar.org

For instance, the IR spectrum of a metal-organic framework (MOF) containing a 1,3,5-benzene tricarboxylic acid ligand, a structurally related building block, shows a significant shift in the C=O stretching frequency upon coordination to the metal center. researchgate.net This shift provides direct evidence of the coordination event. researchgate.net Similarly, in complexes of this compound, changes in the vibrational frequencies of the pyrazole and benzene rings upon coordination to a metal ion can be observed.

Simulated IR spectra of benzene and its derivatives can aid in the interpretation of experimental data. researchgate.net The dominant band in the spectrum of benzene corresponds to the out-of-plane C-H vibration, while for substituted benzenes, the C-C stretching modes become more prominent. researchgate.net These computational tools can help to assign the complex vibrational spectra of molecules like this compound.

Interactive Data Table: Typical IR Absorption Bands for Pyrazole-Containing Compounds

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C and C=N stretching
1400-1000In-plane C-H bending
900-675Out-of-plane C-H bending

Elemental Composition Analysis for Material Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within the molecule. This data is essential for confirming the purity and identity of this compound and its derivatives.

The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the successful synthesis of the target compound.

For example, the molecular formula of this compound is C₁₅H₁₂N₆. nih.gov The expected elemental composition can be calculated from its molecular weight of 276.30 g/mol . nih.gov Any significant deviation from these values would indicate the presence of impurities or that a different compound has been formed.

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01115180.16565.22%
HydrogenH1.0081212.0964.38%
NitrogenN14.007684.04230.42%
Total 276.303 100.00%

Luminescence Spectroscopic Investigations of Coordination Compounds

Coordination compounds of this compound often exhibit interesting photoluminescent properties. Luminescence spectroscopy, which includes fluorescence and phosphorescence measurements, is used to study the electronic transitions and excited state properties of these materials.

The emission properties of these coordination compounds are highly dependent on the nature of the metal ion and the coordination environment. For example, copper(I) complexes with pyrazole-based ligands can be highly luminescent, with the emission wavelength and quantum yield being influenced by the ancillary ligands, such as phosphines. nih.gov

The UV-vis absorption spectra of these complexes show intense bands in the UV region, which are assigned to π→π* ligand-centered transitions within the pyrazole and benzene rings. nih.gov Upon excitation, these compounds can emit light in the visible region. The emission of a related compound, 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene, has been observed at 353 nm in dichloromethane. sigmaaldrich.com

The study of the photophysical properties of these materials is crucial for their potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. sigmaaldrich.comnih.gov

Interactive Data Table: Photophysical Data for a Related Luminescent Compound

ParameterValue
Absorption Maximum (λabs)254 nm (in dichloromethane) sigmaaldrich.com
Emission Maximum (λem)353 nm (in dichloromethane) sigmaaldrich.com
Quantum Yield (Φ)Varies with metal and ligand
Excited State Lifetime (τ)Varies with metal and ligand

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases present in a bulk sample and to determine its degree of crystallinity. While single-crystal X-ray diffraction provides detailed structural information about a single crystal, PXRD is used to analyze a polycrystalline powder, which is more representative of the bulk material.

The PXRD pattern is a fingerprint of the crystalline material, with the positions and intensities of the diffraction peaks being characteristic of its crystal structure. For materials based on this compound, PXRD is used to confirm the phase purity of the synthesized powder. The experimental PXRD pattern is compared with a simulated pattern calculated from the single-crystal X-ray diffraction data or with standard patterns from a database.

For example, in the characterization of metal-organic frameworks (MOFs), PXRD is used to confirm that the desired crystalline structure has been formed. The PXRD pattern of an electrochemically synthesized MOF, MIL-101(Fe)-NH₂, showed high suitability with the standard pattern, with characteristic peaks at 2θ values of 9.28°, 10.3°, and 16.72°. researchgate.net This confirmed the successful synthesis of the target material. researchgate.net

PXRD can also be used to study the thermal stability and phase transitions of the material by performing measurements at different temperatures.

Interactive Data Table: Representative PXRD Peaks for a Crystalline Material

2θ (degrees)d-spacing (Å)Relative Intensity (%)
9.289.52100
10.308.5885
16.725.3060
20.654.3045
25.883.4470

Note: This data is for a representative crystalline material and illustrates the type of information obtained from a PXRD experiment.

Computational and Theoretical Investigations of 1,3,5 Tri 1h Pyrazol 3 Yl Benzene and Its Coordination Assemblies

Density Functional Theory (DFT) Studies on Ligand Electronic Structure and Reactivity

Density Functional Theory (DFT) has been instrumental in elucidating the electronic properties and reactivity of pyrazole-based ligands. For the related compound, 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene, DFT calculations, in conjunction with the Quantum Theory of Atoms in Molecules (QTAIM), have been used to analyze its molecular conformation and intramolecular interactions. mdpi.com These studies have revealed the presence of C-H···π interactions between the phenyl groups and the central benzene (B151609) ring. mdpi.com Similar calculations on 1,3,5-Tri(1H-pyrazol-3-yl)benzene would likely show a planar conformation, as has been indicated by its crystal structure (refcode LIJJIY). mdpi.com

The electronic structure of pyrazole-containing molecules is a key determinant of their coordination chemistry. DFT studies on compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have shown that the pyrazole (B372694) ring, along with its substituents, forms a conjugated system that influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich pyrazole rings, while the LUMO may be distributed across the entire π-system. The energy gap between the HOMO and LUMO is a critical parameter that governs the ligand's electronic absorption properties and its ability to participate in charge transfer interactions with metal centers.

The reactivity of the ligand is also dictated by its electronic structure. The nitrogen atoms of the pyrazole rings are the primary sites for coordination with metal ions. The nucleophilicity of these nitrogen atoms, and thus the strength of the resulting metal-ligand bonds, can be quantified using DFT calculations of parameters such as the molecular electrostatic potential (MEP) and atomic charges.

Computational Modeling of Metal-Ligand Interactions and Coordination Geometries

The coordination of this compound to metal ions can be modeled using computational methods to predict the geometries of the resulting complexes and the nature of the metal-ligand bonds. Pyrazole and its derivatives are known to act as versatile ligands, capable of coordinating to metal centers in various modes. researchgate.net The tripodal nature of this compound allows it to coordinate to a single metal center in a tridentate fashion or to bridge multiple metal centers, leading to the formation of extended networks.

Computational models can predict bond lengths, bond angles, and coordination numbers in these metal complexes. For instance, in complexes with divalent metal ions such as Cu(II), Zn(II), or Co(II), the pyrazole nitrogen atoms would form coordinate bonds with the metal, leading to the formation of stable, often octahedral or tetrahedral, coordination geometries. DFT calculations can also provide insights into the strength of these metal-ligand bonds by calculating their interaction energies. These theoretical predictions are crucial for designing and synthesizing new metal-organic frameworks with desired topologies and properties.

Theoretical Predictions of Supramolecular Assembly Pathways

The self-assembly of this compound and its metal complexes into supramolecular structures is driven by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. Theoretical studies on the supramolecular assemblies of related systems, like benzene-1,3,5-tricarboxylic acid with substituted pyrazoles, have demonstrated the importance of hydrogen bonding in directing the formation of specific frameworks. rsc.org In these systems, the hydrogen bond between protonated pyrazoles and anions provides a significant driving force for the assembly process. rsc.org

For this compound, the N-H protons of the pyrazole rings can act as hydrogen bond donors, while the sp2-hybridized nitrogen atoms can act as acceptors. Theoretical predictions can be used to calculate the energies of these hydrogen bonds and other intermolecular interactions, thereby correlating their stability with the resulting supramolecular architecture. rsc.org Similarly, the potential for π-π stacking between the benzene and pyrazole rings can be evaluated. Understanding these assembly pathways is essential for controlling the crystal engineering of novel materials. The study of related benzene-1,3,5-tricarboxamide (B1221032) (BTA) based supramolecular polymers has also highlighted the role of hydrogen bonding and hydrophobic effects in the formation of one-dimensional fibrous structures in water. nih.govrsc.org

Simulation of Functional Properties (e.g., Adsorption, Catalysis)

Metal-organic frameworks (MOFs) constructed from this compound and similar ligands are promising materials for applications in gas adsorption and catalysis. Computational simulations can be used to predict and understand these functional properties. For example, Grand Canonical Monte Carlo (GCMC) simulations are often employed to predict the adsorption isotherms of various gases, such as CO2, CH4, and H2, within the pores of these MOFs.

Theoretical studies on MOFs constructed from the analogous ligand 1,3,5-tris(1-imidazolyl)benzene have revealed selective adsorption of unsaturated hydrocarbons like acetylene (B1199291) (C2H2) over saturated ones. rsc.org DFT calculations in such studies have indicated that π-π interactions between the guest molecules and the π-conjugated rings of the ligand are the primary adsorption sites. rsc.org Similarly, MOFs based on 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene have been computationally screened for their CO2 adsorption capabilities, with a Cu-based MOF showing excellent CO2 uptake and high CO2/N2 selectivity due to the presence of open metal sites. scilit.com

Advanced Functional Applications in Materials Science

Photocatalytic Applications

Photocatalysis is a promising technology for addressing environmental pollution. The unique electronic properties of pyrazole-containing ligands could, in principle, be harnessed for such applications. However, specific studies on 1,3,5-Tri(1H-pyrazol-3-yl)benzene are lacking.

Degradation of Organic Pollutants (e.g., Methylene Orange, Rhodamine B)

There is no available research demonstrating the use of this compound as a photocatalyst for the degradation of organic pollutants such as Methylene Orange or Rhodamine B. While other materials, often in the form of metal-organic frameworks (MOFs) or semiconductor composites, have been extensively studied for this purpose, the specific efficacy of this compound remains uninvestigated.

Mechanistic Insights into Photocatalytic Activity

Without experimental data on its photocatalytic performance, any discussion of the mechanistic insights into the photocatalytic activity of this compound would be purely speculative. Understanding the mechanism would require detailed studies of charge carrier generation, separation, and the reactive oxygen species produced, none of which have been reported for this compound.

Efficiency and Stability of Photocatalytic Systems

The efficiency and stability of a photocatalytic system are critical for its practical application. This includes measuring the degradation rate of pollutants and assessing the catalyst's performance over multiple cycles. As there are no published studies on the photocatalytic use of this compound, data on its efficiency and stability are not available.

Gas Adsorption and Separation Properties

The porous nature of materials constructed from ligands like this compound could theoretically lend them to applications in gas adsorption and separation. The nitrogen atoms in the pyrazole (B372694) rings can act as binding sites for certain gas molecules.

Carbon Dioxide (CO2) Adsorption and Selectivity

While theoretical studies and research on related MOFs with different linkers have shown promise for CO2 capture, there are no specific experimental studies reporting the CO2 adsorption isotherms or selectivity for this compound. Data on its performance in this area is currently absent from the scientific literature.

Sulfur Dioxide (SO2) Adsorption Studies

Similarly, there is a lack of research on the adsorption of sulfur dioxide by this compound. Although theoretical studies on functionalized benzenes suggest that certain moieties can enhance SO2 interaction, specific experimental data for this compound, including adsorption capacities and binding energies, have not been published.

Investigation of Porous Coordination Polymers for Gas Capture

Porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The tritopic nature of this compound and its isomers makes them ideal candidates for creating robust, porous frameworks. While direct studies on this compound for gas capture are limited, extensive research on its isomer, 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP), highlights the potential of this class of compounds.

The use of pyrazolate-based ligands is advantageous for creating chemically stable MOFs due to the strong metal-ligand bonds formed. This stability is crucial for applications in gas capture, especially in the presence of moisture. For instance, a nickel-based pyrazolate framework, Ni₃(BTP)₂, synthesized from the isomeric ligand H₃BTP, has demonstrated remarkable stability in boiling water for 14 days across a wide pH range (2 to 14). nih.gov This hydrolytic stability is a critical feature for materials intended for post-combustion CO₂ capture from flue gas streams, which typically contain significant amounts of water.

Table 1: Gas Adsorption Properties of a Related Pyrazolate MOF

Framework Ligand Metal Ion BET Surface Area (m²/g) CO₂ Uptake Reference
Ni₃(BTP)₂ 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) Ni²⁺ Data not available Not reported, but noted for high stability nih.gov
Cu-BTTI 5,5',5''-(4,4',4''-(benzene-1,3,5-triyl)tris(1H-1,2,3-triazole-4,1-diyl))triisophthalate Cu²⁺ Not specified Remarkable CO₂ and H₂ sorption nih.gov

Note: This table includes data for a closely related isomeric ligand and a triazole-based ligand to illustrate the potential of this class of compounds.

Other Emerging Materials Applications (e.g., Sensing, Optoelectronic Materials)

The application of this compound and its derivatives extends beyond gas capture into the realms of chemical sensing and optoelectronic materials. The inherent luminescent properties of pyrazole-based compounds, coupled with their ability to coordinate with various metal ions, make them attractive for developing sensors and photoactive materials.

Sensing Applications:

Pyrazole-derived metal-organic frameworks are being explored for their potential in environmental monitoring and biological imaging. nih.gov The nitrogen atoms in the pyrazole rings can act as binding sites for specific analytes, leading to a detectable change in the material's properties, such as its fluorescence. For example, pyrazoline nanoparticle probes have been successfully used for the detection of Hg²⁺ ions, while other derivatives have shown selectivity for Zn²⁺ and Fe³⁺ ions. nih.gov While direct application of this compound as a sensor is yet to be extensively reported, its structural similarity to these effective ligands suggests its high potential in this field. The tripodal structure could allow for the creation of pre-organized cavities that are selective for certain guest molecules.

Optoelectronic Materials:

The study of supramolecular arrangements in derivatives such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes has indicated their potential for enhanced luminescent and fluorescent properties. acs.org The formation of one-dimensional stacked systems in such molecules can significantly influence their photophysical behavior. Although a study on 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes did not show the formation of planar stacking interactions in the solid or liquid state, the investigation into the supramolecular chemistry of these compounds is crucial for designing new materials with desired optoelectronic properties. acs.org

Furthermore, pyrazole-based MOFs have been investigated for their electrical properties. A study on cobalt and nickel-based MOFs with a flexible bispyrazole ligand demonstrated light-dependent conductivity, suggesting their potential use in optoelectronic devices. acs.org The electrical conductivity of these materials could be tuned by the choice of the metal center and the organic linker, opening up possibilities for the development of novel semiconductors and photodetectors.

Table 2: Potential Emerging Applications of this compound Derivatives

Application Area Relevant Compound/Derivative Observed/Potential Property Reference
Chemical Sensing Pyrazoline nanoparticles Detection of Hg²⁺ ions nih.gov
Chemical Sensing Pyridinyl pyrazoline & Benzimidazolyl pyrazole Selectivity for Zn²⁺ & Fe³⁺ ions nih.gov
Optoelectronics 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes Potential for enhanced luminescence acs.org
Optoelectronics Co/Ni-based bispyrazole MOFs Light-dependent electrical conductivity acs.org

Conclusion and Future Research Perspectives

Summary of Key Advancements and Discoveries

Research into 1,3,5-Tri(1H-pyrazol-3-yl)benzene and related structures has led to several key advancements. A primary achievement is the synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs). For instance, the reaction of 1,3,5-Tris(1H-pyrazol-3-yl)benzene with nickel(II) salts has been shown to form a unique coordination cage with a triple helicate shape. researchgate.net This discovery highlights the ligand's ability to direct the self-assembly of intricate, three-dimensional structures.

Furthermore, studies on related pyrazole-based ligands have demonstrated the creation of highly robust materials. Coordination polymers synthesized with flexible pyrazole (B372694) ligands have shown remarkable thermal stability, in some cases up to 500 °C. nih.gov A significant discovery is the concept of "porosity without pores," where these materials exhibit framework flexibility that allows for gas adsorption, making them "pro-porous. nih.gov

Investigations into the supramolecular environment of phenyl-substituted pyrazole benzenes have underscored the importance of subtle structural changes. nih.govmdpi.com These studies reveal how minor modifications can drastically alter intermolecular interactions and the resulting solid-state packing, which in turn influences properties like luminescence. nih.gov This understanding is crucial for the rational design of molecules with specific, desirable characteristics.

Challenges and Opportunities in the Synthesis of Novel Ligands

While the fundamental synthesis of pyrazoles through methods like cyclocondensation is well-established, significant challenges and opportunities remain in the creation of novel, complex ligands such as this compound. nih.gov A primary challenge lies in controlling the regioselectivity of the synthesis to obtain the desired isomer and avoid mixtures. The inherent tautomerism of the pyrazole ring can also complicate reactions and affect the final product's structure and reactivity. exlibrisgroup.commdpi.com

The synthesis of functionalized pyrazolylpyridine ligands, which are analogous to the pyrazolyl-benzene system, is often not well-systematized in scientific literature, making it difficult for researchers to build upon previous work. researchgate.net This highlights a broader challenge in the field: the need for more robust and well-documented synthetic procedures.

These challenges present clear opportunities for innovation. There is a significant need for the development of new synthetic methodologies that offer greater control over the ligand's final architecture. nih.gov Such advancements would enable the precise tuning of the ligand's electronic and steric properties. This could involve introducing various functional groups onto the pyrazole rings or the central benzene (B151609) core, leading to a new generation of tailored ligands for specific applications in catalysis and materials science. nih.govresearchgate.net

Prospective Avenues for Advanced Materials Design and Functionalization

The unique structural features of this compound make it an exceptional candidate for the design of advanced materials. The tripodal arrangement of nitrogen-based coordination sites is ideal for constructing highly ordered and porous materials like MOFs and coordination polymers. nih.govnih.gov Future work will likely focus on creating materials with tailored pore sizes and functionalities for applications in gas storage and separation. The development of flexible and "pro-porous" frameworks is a particularly intriguing avenue. nih.gov

Another promising direction is the development of novel luminescent materials. Pyrazole-containing systems can exhibit interesting photophysical properties. nih.gov By functionalizing the this compound scaffold, it may be possible to create new materials for use in organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. nih.govsigmaaldrich.com The formation of unique supramolecular assemblies, such as gels and helicates, also opens up possibilities for creating materials with novel catalytic or responsive properties. researchgate.netnih.gov

Potential for Expanded Applicability in Interdisciplinary Fields

The versatility of the pyrazole scaffold suggests that this compound and its derivatives have significant potential for applications that bridge multiple scientific disciplines. While its primary use has been in materials chemistry, its coordination complexes could find expanded roles in catalysis. The nickel(II) helicate, for example, has been tested for its oxidation catalysis properties. researchgate.net Designing ligands that create specific coordination environments around a metal center is a key strategy in developing highly selective and efficient catalysts. researchgate.net

Furthermore, the broader family of pyrazole compounds is renowned for its biological activity. mdpi.comnih.govmdpi.com Pyrazoles are core components in many pharmaceuticals and agrochemicals. exlibrisgroup.comtsijournals.com By incorporating bioactive functionalities into the this compound structure, it may be possible to develop novel therapeutic agents or drug delivery systems. This could merge the fields of materials science and medicinal chemistry, leading to the creation of functional materials with biomedical applications. The luminescent properties of these compounds could also be harnessed for developing chemical sensors for environmental or biological monitoring. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are employed to characterize 1,3,5-Tri(1H-pyrazol-3-yl)benzene?

  • Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., pyrazole ring protons resonate at δ 7.5–8.5 ppm) .
  • IR spectroscopy : Identifies N-H stretches (3100–3300 cm⁻¹) and C-N vibrations in pyrazole rings .
  • Single-crystal X-ray diffraction (XRD) : Resolves absolute geometry, with refinement via SHELXL ensuring precise bond lengths/angles (e.g., C-N: ~1.33 Å; N-N: ~1.38 Å) .

Q. How does this compound contribute to metal-organic framework (MOF) design?

  • Answer: The compound acts as a tritopic ligand, coordinating to metal nodes (e.g., Zn²⁺, Cu²⁺) to form porous MOFs. Its rigid aromatic core enhances structural stability, while pyrazole groups enable tunable photoluminescence (PL) via metal-ligand charge transfer (MLCT) .

Advanced Research Questions

Q. What computational strategies validate the geometric and electronic structure of this compound?

  • Answer:

  • Density Functional Theory (DFT) : B3LYP/6-311G(d,p) optimizes geometry and calculates HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps. Basis sets like 6-311++G(d,p) account for polarization and diffuse effects .
  • Comparative analysis : Overlay computed IR/NMR spectra with experimental data to resolve tautomerism or π-stacking ambiguities .

Q. How are contradictions between experimental crystallographic data and computational models addressed?

  • Answer: Prioritize high-resolution XRD data refined with SHELXL (anisotropic displacement parameters). Discrepancies >0.05 Å in bond lengths or >2° in angles prompt re-evaluation of:

  • Computational parameters : Include solvent effects (PCM model) or dispersion corrections in DFT .
  • Crystal packing : Assess dynamic disorder using PLATON SQUEEZE .

Q. What methodologies assess the biological activity of pyrazole-based compounds like this compound?

  • Answer:

  • Cytotoxicity assays : MTT and LDH release tests quantify cell viability (IC₅₀ values) .
  • Oxidative stress profiling : Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) assays correlate bioactivity with substituent electronegativity .

Q. How to design a photoluminescence study for MOFs incorporating this ligand?

  • Answer:

  • Immobilization : Embed MOF in a polystyrene matrix for analyte exposure (e.g., nitrobenzene, Cu²⁺).
  • PL measurements : Use spectrofluorometry to quantify quenching/enhancement. Calculate Stern-Volmer constants (KSVK_{SV}) for sensitivity.
  • Time-resolved PL : Distinguish static (complexation) vs. dynamic (collisional) quenching mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.